3-Bromo-6-propoxypicolinonitrile
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Overview
Description
3-Bromo-6-propoxypicolinonitrile: is a heterocyclic organic compound with the molecular formula C9H9BrN2O. It is a derivative of picolinonitrile, where the bromine atom is substituted at the third position and a propoxy group is attached at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-propoxypicolinonitrile typically involves the bromination of 6-propoxypicolinonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-propoxypicolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as toluene or ethanol.
Reduction Reactions: Reducing agents like LiAlH4 in ether solvents.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Reduction Reactions: Primary amines derived from the nitrile group.
Scientific Research Applications
Chemistry: 3-Bromo-6-propoxypicolinonitrile is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds and complex organic molecules .
Biology and Medicine: While specific biological applications are not extensively documented, compounds with similar structures are often explored for their potential pharmacological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Bromo-6-propoxypicolinonitrile is not well-documented. based on its structure, it can be inferred that the compound may interact with biological targets through its bromine and nitrile functional groups. These interactions could involve covalent bonding with nucleophilic sites on proteins or enzymes, leading to potential biological effects .
Comparison with Similar Compounds
- 3-Bromo-6-chloropyridine-2-formic acid
- 3-Bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine
- 3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one
Comparison: Compared to similar compounds, it offers a unique combination of bromine, nitrile, and propoxy functional groups, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1353777-42-0 |
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Molecular Formula |
C9H9BrN2O |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-bromo-6-propoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9BrN2O/c1-2-5-13-9-4-3-7(10)8(6-11)12-9/h3-4H,2,5H2,1H3 |
InChI Key |
UFFOUKJNJMOBJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=C(C=C1)Br)C#N |
Origin of Product |
United States |
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